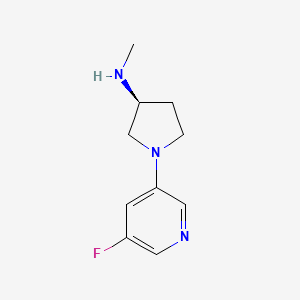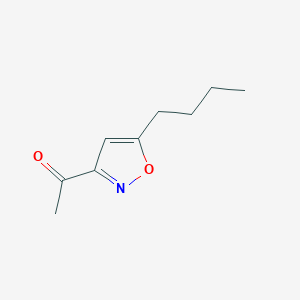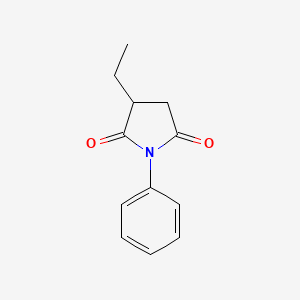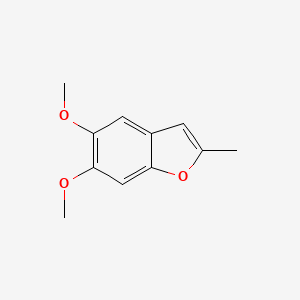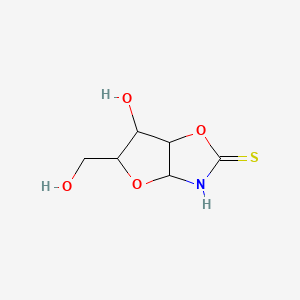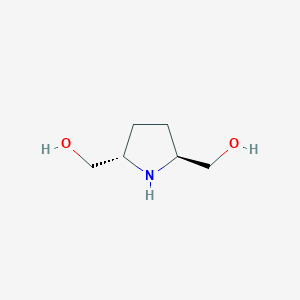
(2R,5R)-Pyrrolidine-2,5-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically involves the reduction of corresponding pyrrolidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of pyrrolidine derivatives in large-scale operations .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-Pyrrolidine-2,5-diyldimethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: More reduced pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
(2R,5R)-Pyrrolidine-2,5-diyldimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,5R)-Pyrrolidine-2,5-diyldimethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the functional groups present and the specific biological context . The compound’s hydroxymethyl groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: Similar in structure but with phenyl groups instead of hydroxymethyl groups.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with different functional groups.
(2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine: Similar in having hydroxymethyl groups but with additional hydroxyl groups.
Uniqueness
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
ITNFYTQOVXXQNN-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N[C@@H]1CO)CO |
Canonical SMILES |
C1CC(NC1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


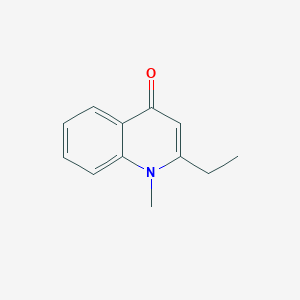

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
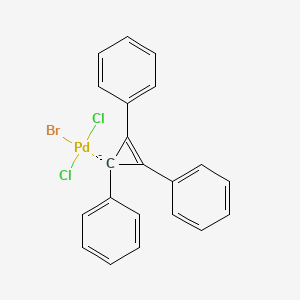
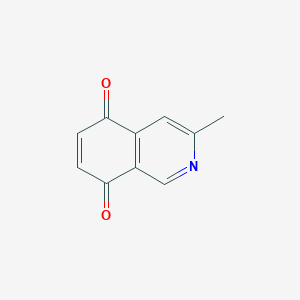

![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

